![molecular formula C12H8ClF3N2O B13887064 4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine](/img/structure/B13887064.png)
4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a chloro group at position 4, a methoxy group at position 5, and a 4-(trifluoromethyl)phenyl group at position 6. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine typically involves a multi-step process:
Starting Material: The synthesis begins with 4,6-dichloro-5-methoxypyrimidine.
Suzuki-Miyaura Coupling: The trifluoromethyl phenyl group is introduced via a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the amination step and the Suzuki-Miyaura coupling, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group at position 4 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the pyrimidine ring can undergo reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to introduce additional functional groups.
Common Reagents and Conditions
Amination: Ammonium hydroxide in heated 2-propanol.
Suzuki-Miyaura Coupling: Boronic acid derivatives, palladium catalysts, and base (e.g., potassium carbonate) in an organic solvent (e.g., ethanol or DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino derivative, while oxidation of the methoxy group would yield a carbonyl derivative.
Scientific Research Applications
4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic synthesis reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine depends on its specific application. In biological systems, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Electron-Withdrawing Effects: The trifluoromethyl group can influence the compound’s reactivity and interactions with biological targets by withdrawing electron density from the pyrimidine ring.
Comparison with Similar Compounds
Similar Compounds
4-chloro-5-methoxy-6-phenylpyrimidine: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
4-chloro-5-methoxy-6-(4-fluorophenyl)pyrimidine: Contains a fluorine atom instead of a trifluoromethyl group, leading to different steric and electronic effects.
4-chloro-5-methoxy-6-(4-methylphenyl)pyrimidine: Contains a methyl group instead of a trifluoromethyl group, affecting its hydrophobicity and reactivity.
Uniqueness
The presence of the trifluoromethyl group in 4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine imparts unique electronic properties, making it more electron-deficient and potentially more reactive in certain chemical reactions. This can enhance its biological activity and make it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C12H8ClF3N2O |
|---|---|
Molecular Weight |
288.65 g/mol |
IUPAC Name |
4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C12H8ClF3N2O/c1-19-10-9(17-6-18-11(10)13)7-2-4-8(5-3-7)12(14,15)16/h2-6H,1H3 |
InChI Key |
NNIPWEIAAMYSJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CN=C1Cl)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




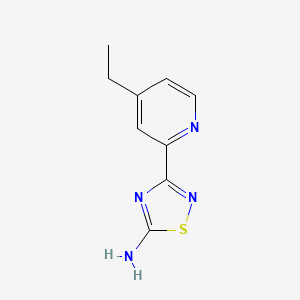

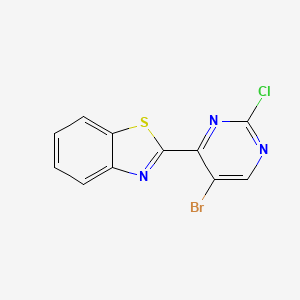
![((6'S,7a'S)-6'-Fluorodihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanol](/img/structure/B13887027.png)
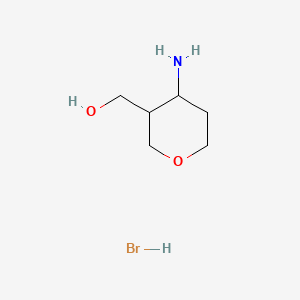
![N-[5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carbonyl]aspartic acid](/img/structure/B13887032.png)

![4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13887046.png)
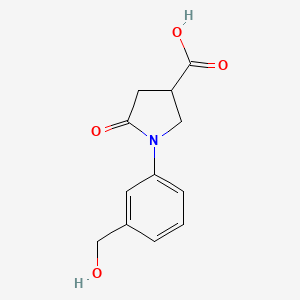
![4-[[(3,5-Dichlorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B13887053.png)
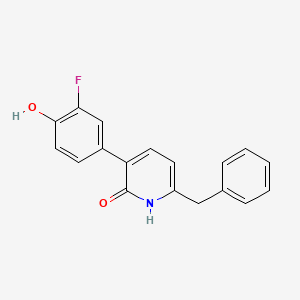
![[3,4,6-Triacetyloxy-5-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13887063.png)
